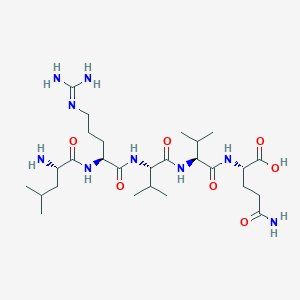
3-Ethenyl-1,2,2-trifluoro-1-(trifluoromethyl)cyclobutane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Ethenyl-1,2,2-trifluoro-1-(trifluoromethyl)cyclobutane is a chemical compound with the molecular formula C7H7F6 It is a cyclobutane derivative characterized by the presence of both ethenyl and trifluoromethyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethenyl-1,2,2-trifluoro-1-(trifluoromethyl)cyclobutane can be achieved through various synthetic routes. One common method involves the reaction of trifluoromethylated alkenes with cyclobutene derivatives under specific conditions. For instance, the reaction of 2-trifluoromethyl-1,3-conjugated enynes with sulfur nucleophiles can lead to the formation of trifluoromethylated cyclobutanes .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical reactions using specialized equipment to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and choice of solvents, are optimized to maximize the efficiency of the synthesis process.
化学反応の分析
Types of Reactions
3-Ethenyl-1,2,2-trifluoro-1-(trifluoromethyl)cyclobutane undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common for this compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like thiols and amines are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoromethylated ketones, while reduction can produce trifluoromethylated alcohols.
科学的研究の応用
3-Ethenyl-1,2,2-trifluoro-1-(trifluoromethyl)cyclobutane has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique properties make it useful in studying biological systems and interactions.
Industry: Used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 3-Ethenyl-1,2,2-trifluoro-1-(trifluoromethyl)cyclobutane involves its interaction with molecular targets through its trifluoromethyl and ethenyl groups. These interactions can affect various biochemical pathways, leading to specific biological effects. The exact molecular targets and pathways depend on the context of its application.
類似化合物との比較
Similar Compounds
2,2,2-Trifluoro-1-methoxyethanol: A trifluoromethyl-containing compound with various synthetic applications.
(E)-4-Ethoxy-1,1,1-trifluorobut-3-en-2-one: Another trifluoromethylated compound used in chemical synthesis.
3-Trifluoromethyl-α,α,α-trifluoroacetophenone: A compound with similar trifluoromethyl groups.
Uniqueness
3-Ethenyl-1,2,2-trifluoro-1-(trifluoromethyl)cyclobutane is unique due to its cyclobutane ring structure combined with both ethenyl and trifluoromethyl groups. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
特性
CAS番号 |
925686-63-1 |
|---|---|
分子式 |
C7H6F6 |
分子量 |
204.11 g/mol |
IUPAC名 |
3-ethenyl-1,2,2-trifluoro-1-(trifluoromethyl)cyclobutane |
InChI |
InChI=1S/C7H6F6/c1-2-4-3-5(8,6(4,9)10)7(11,12)13/h2,4H,1,3H2 |
InChIキー |
IRXKETDNPQYELR-UHFFFAOYSA-N |
正規SMILES |
C=CC1CC(C1(F)F)(C(F)(F)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


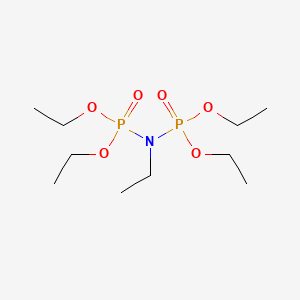
![1H-Pyrrolo[2,3-b]pyridine, 5-bromo-4-ethyl-1-[[2-(trimethylsilyl)ethoxy]methyl]-](/img/structure/B14162311.png)
![Boronic acid, [4-(5-formyl-2-furanyl)phenyl]-](/img/structure/B14162312.png)
![Ethyl 2-[2-[(5-carbamoylimidazol-4-ylidene)amino]hydrazinyl]acetate](/img/structure/B14162320.png)
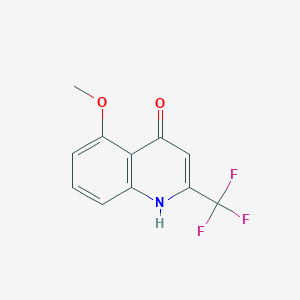
![[2-(1,3-Benzodioxol-5-ylmethylamino)-2-oxoethyl] 2,4-difluorobenzoate](/img/structure/B14162325.png)
![2-Azanidylethyl-[2-(2-azanidylethylazanidyl)ethyl]azanide;dichlorocobalt](/img/structure/B14162327.png)
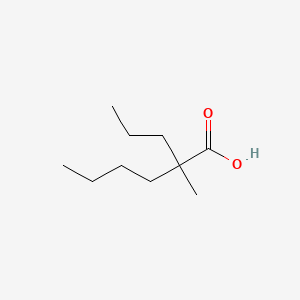

![4-Butoxy-8-methyl-5H-pyrimido[5,4-b]indole](/img/structure/B14162346.png)
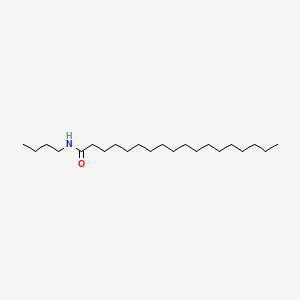
![1-[4-(2-phenylphenyl)phenyl]ethanone](/img/structure/B14162367.png)

